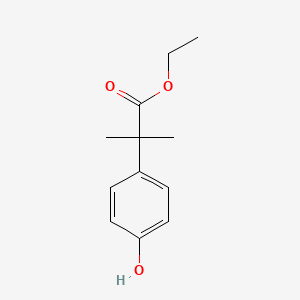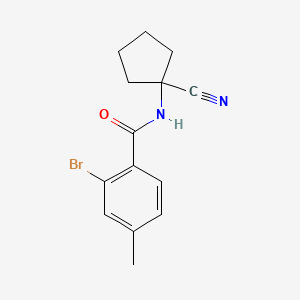
2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide” is a chemical compound with the molecular formula C14H15BrN2O. It contains a bromine atom, a cyanocyclopentyl group, a methyl group, and an amide group attached to a benzene ring .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), and 1 nitrile(s) (aliphatic) .Scientific Research Applications
Chemical Synthesis Applications :
- It's used in the assembly of substituted 3-methyleneisoindolin-1-ones through a process involving coupling with terminal alkynes and catalyzed by CuI/l-proline (Li et al., 2009).
- The compound is involved in the solvent-free synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, using tetrabutylammonium bromide as a catalyst (Davoodnia et al., 2010).
- It's used in the concise approach to benzisothiazol-3(2H)-one derivatives via a copper-catalyzed tandem reaction with potassium thiocyanate in water (Wang et al., 2012).
- The compound plays a role in the study of the dual functionality of 1,2-bis(4-bromobenzamide)benzene in various stoichiometric conditions and temperatures (Cavalheiro et al., 2019).
Pharmaceutical Research :
- It's part of the study on novel synthetic opioids, particularly N-substituted benzamides and acetamides, developed in the 1970s and 1980s for potential use as analgesics and their impact on drug markets (Sharma et al., 2018).
- In the synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation, demonstrating potential pharmaceutical applications (Xu et al., 2012).
Biomedical Imaging :
- It's mentioned in the synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide for malignant melanoma diagnosis (Auzeloux et al., 1999).
Material Science :
- The compound is explored in the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating sulfamoyl moiety, indicating its relevance in material science applications (Darwish et al., 2014).
Catalysis :
- Used in the transfer hydrogenation of ketones, catalyzed by symmetric imino-N-heterocyclic carbene Co(III) complexes, indicating its role in catalytic processes (Abubakar & Bala, 2020).
properties
IUPAC Name |
2-bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-4-5-11(12(15)8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGZRRWQJFQTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2(CCCC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

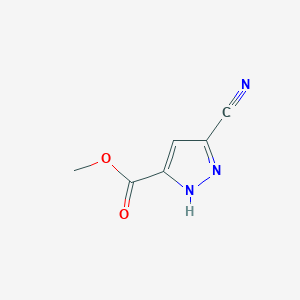

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559298.png)
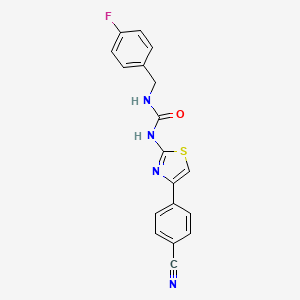
![2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559300.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)
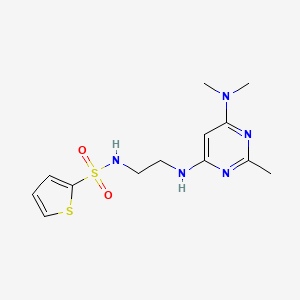
![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)

![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)

